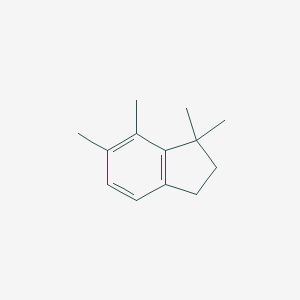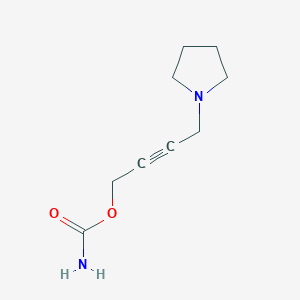
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate, also known as PBMC, is a synthetic compound that has been widely used in scientific research for its unique properties. PBMC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Mecanismo De Acción
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate binds irreversibly to acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in increased cholinergic activity and can lead to enhanced cognitive function and improved muscle control. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to have neuroprotective effects, possibly due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors.
Efectos Bioquímicos Y Fisiológicos
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to have a number of biochemical and physiological effects. In addition to its potent inhibition of acetylcholinesterase, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been shown to increase the release of acetylcholine and to enhance the activity of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been shown to increase the activity of NMDA receptors and to decrease the activity of gamma-aminobutyric acid (GABA) receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is its potency as an acetylcholinesterase inhibitor. This allows for the study of cholinergic pathways at lower concentrations than would be possible with other inhibitors. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is also relatively stable and can be stored for long periods of time. However, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not selective for acetylcholinesterase and can also inhibit other enzymes, such as butyrylcholinesterase. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is not water-soluble and must be dissolved in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate. One area of interest is the development of more selective acetylcholinesterase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the study of the neuroprotective effects of 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate and its potential use in the treatment of neurological diseases. Additionally, 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate could be used to investigate the role of acetylcholine in other physiological processes, such as cardiovascular function and immune system regulation.
Métodos De Síntesis
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate is synthesized through a multi-step process that involves the reaction of 4-pyrrolidinone with propargyl bromide, followed by the reaction of the resulting compound with carbonyldiimidazole and then ammonium carbonate. The final product is obtained through crystallization. This synthesis method has been optimized to produce high yields of pure 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate.
Aplicaciones Científicas De Investigación
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has been extensively used in scientific research, particularly in the field of neuroscience. Its potent inhibition of acetylcholinesterase has been utilized to study the role of acetylcholine in various physiological processes, such as memory and learning. 4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate has also been used to study the effects of acetylcholine in neuromuscular junctions and to investigate the pathophysiology of diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
16160-66-0 |
|---|---|
Nombre del producto |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl carbamate |
InChI |
InChI=1S/C9H14N2O2/c10-9(12)13-8-4-3-7-11-5-1-2-6-11/h1-2,5-8H2,(H2,10,12) |
Clave InChI |
LLNAEUTZECOHOM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCOC(=O)N |
SMILES canónico |
C1CCN(C1)CC#CCOC(=O)N |
Otros números CAS |
16160-66-0 |
Sinónimos |
4-(1-Pyrrolidinyl)-2-butyn-1-ol carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



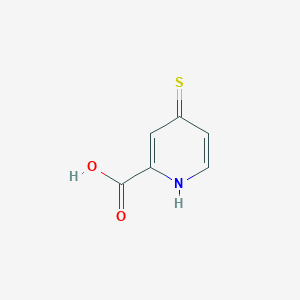
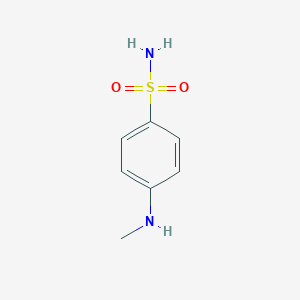
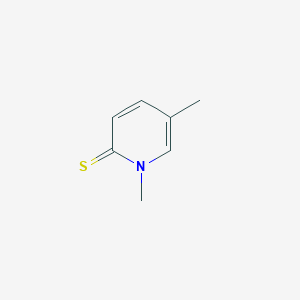
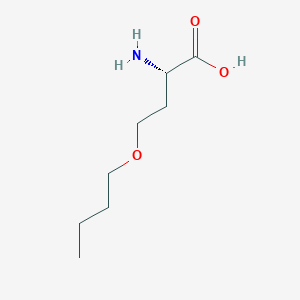

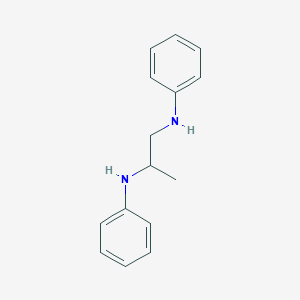
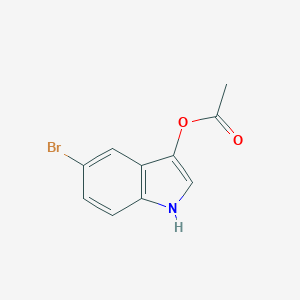
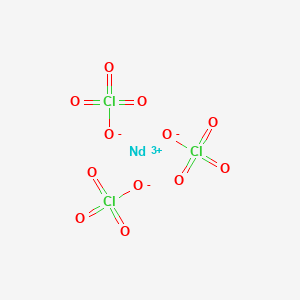



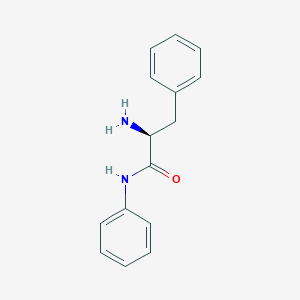
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
